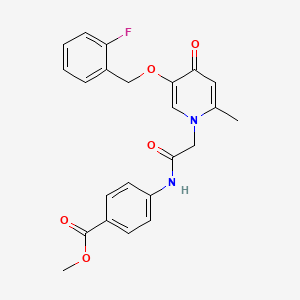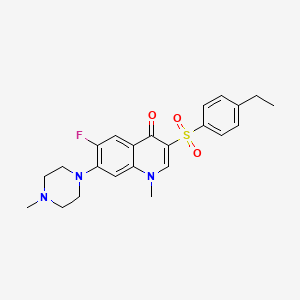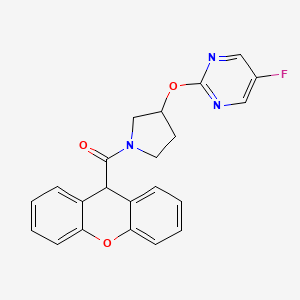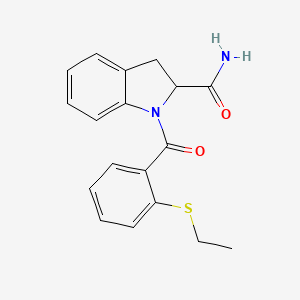
methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21FN2O5 and its molecular weight is 424.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamido)benzoate typically involves several key steps. Initial reactions may involve the formation of the intermediate 2-fluorobenzyl bromide, which is then reacted with 2-methyl-4-oxopyridine under controlled conditions to yield the corresponding benzyl ether derivative. This intermediate is further processed through acylation with benzoic acid derivatives, followed by the final step of methylation to produce the desired compound.
Industrial Production Methods: Industrial-scale synthesis might utilize catalytic processes and optimization of reaction parameters such as temperature, pressure, and solvent choice. Techniques like continuous flow reactors or large-scale batch processing are employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a range of chemical reactions including oxidation, reduction, and substitution. The presence of different functional groups such as the fluorobenzyl and pyridine rings influences its reactivity.
Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or chromium trioxide. Reduction can be achieved using agents such as lithium aluminium hydride or sodium borohydride. Substitution reactions might use nucleophilic or electrophilic agents depending on the target functional group.
Major Products Formed: Depending on the reaction, products can include various derivatives and functionalized analogs. For example, oxidation could lead to the formation of carboxylated products, while reduction might yield deoxygenated analogs.
Scientific Research Applications: This compound finds extensive applications in:
Chemistry: Used as a building block in synthetic organic chemistry for the development of complex molecular structures and pharmaceuticals.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Explored for therapeutic properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in materials science for the synthesis of novel polymers and advanced materials.
Mechanism of Action: The biological activity of methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamido)benzoate is mediated through its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group can engage in specific binding interactions, while the pyridine ring may participate in various electronic and steric effects, influencing the overall bioactivity and mechanism of action.
Comparison with Similar Compounds: Compared to other compounds with similar molecular frameworks, this compound stands out due to its unique combination of functional groups. Similar compounds might include derivatives of pyridine, benzyl ethers, or fluorinated aromatic amides. Each of these compounds would differ in specific properties such as solubility, reactivity, and biological activity.
Properties
IUPAC Name |
methyl 4-[[2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-15-11-20(27)21(31-14-17-5-3-4-6-19(17)24)12-26(15)13-22(28)25-18-9-7-16(8-10-18)23(29)30-2/h3-12H,13-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNFWPFAZWWCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2760375.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![Tert-butyl N-[[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2760377.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2760378.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2760380.png)

![10-ethoxy-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2760386.png)
![3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2760387.png)

![N-cyclopentyl-2-(3-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760390.png)
![N-cyclopentyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2760391.png)

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)
